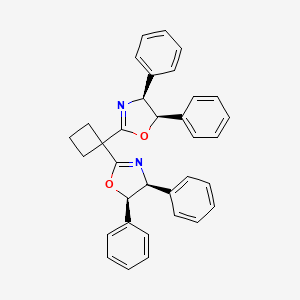
(4S,4'S,5R,5'R)-2,2'-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,4’S,5R,5’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral compound with a unique cyclobutane core structure. This compound is of interest due to its potential applications in asymmetric synthesis and its ability to form stable complexes with various metal ions. The presence of oxazole rings and phenyl groups contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4S,4’S,5R,5’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Cyclobutane Core: The cyclobutane core can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes under UV light or using a photochemical reactor.
Introduction of Oxazole Rings: The oxazole rings can be introduced via a cyclization reaction involving an appropriate precursor such as an α-hydroxy ketone and an amide.
Attachment of Phenyl Groups: The phenyl groups can be attached through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cycloaddition and cyclization steps, and employing efficient purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole rings, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the phenyl groups or the oxazole rings, resulting in the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl groups or oxazole rings are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or nucleophiles under conditions such as acidic or basic catalysis.
Major Products:
Oxidation Products: Oxazole N-oxides and other oxidized derivatives.
Reduction Products: Reduced phenyl groups or oxazole rings.
Substitution Products: Compounds with substituted phenyl groups or oxazole rings.
Chemistry:
Asymmetric Synthesis: The chiral nature of the compound makes it useful as a chiral ligand or catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds.
Metal Complexation: The compound can form stable complexes with various metal ions, which can be used in catalysis or as materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s ability to interact with biological molecules makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Probes: It can be used as a probe to study biological processes involving metal ions or chiral interactions.
Industry:
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of new materials with specific properties, such as polymers or coatings.
Catalysis: Its ability to form metal complexes can be exploited in industrial catalytic processes, improving efficiency and selectivity.
Wirkmechanismus
The mechanism of action of (4S,4’S,5R,5’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) involves its interaction with molecular targets such as metal ions or biological molecules. The compound’s chiral nature allows it to selectively bind to specific enantiomers of target molecules, influencing their reactivity or biological activity. The oxazole rings and phenyl groups contribute to its binding affinity and stability, enabling it to form stable complexes or interact with biological targets effectively.
Vergleich Mit ähnlichen Verbindungen
(4S,4’S,5R,5’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrothiazole): Similar structure with thiazole rings instead of oxazole rings.
(4S,4’S,5R,5’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydropyrazole): Similar structure with pyrazole rings instead of oxazole rings.
Uniqueness: The uniqueness of (4S,4’S,5R,5’R)-2,2’-(Cyclobutane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) lies in its combination of a cyclobutane core with oxazole rings and phenyl groups. This combination imparts specific chemical and physical properties, such as stability, reactivity, and the ability to form stable complexes with metal ions. The chiral nature of the compound further enhances its utility in asymmetric synthesis and biological applications.
Eigenschaften
Molekularformel |
C34H30N2O2 |
|---|---|
Molekulargewicht |
498.6 g/mol |
IUPAC-Name |
(4S,5R)-2-[1-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]cyclobutyl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C34H30N2O2/c1-5-14-24(15-6-1)28-30(26-18-9-3-10-19-26)37-32(35-28)34(22-13-23-34)33-36-29(25-16-7-2-8-17-25)31(38-33)27-20-11-4-12-21-27/h1-12,14-21,28-31H,13,22-23H2/t28-,29-,30+,31+/m0/s1 |
InChI-Schlüssel |
LOSDBPFBRSDLIL-SYQUUIDJSA-N |
Isomerische SMILES |
C1CC(C1)(C2=N[C@H]([C@H](O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H]([C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Kanonische SMILES |
C1CC(C1)(C2=NC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=NC(C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-formyl-N-[4-[4-[4-(4-formyl-N-(4-formylphenyl)anilino)phenyl]-2,5-dimethylphenyl]phenyl]anilino)benzaldehyde](/img/structure/B13653371.png)
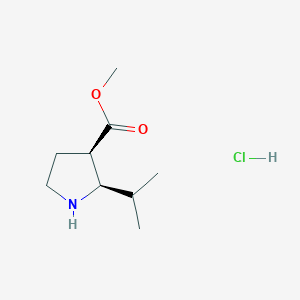
![2-[(4-Fluorophenyl)methylidene]-5-methylsulfanylthiophen-3-one](/img/structure/B13653380.png)
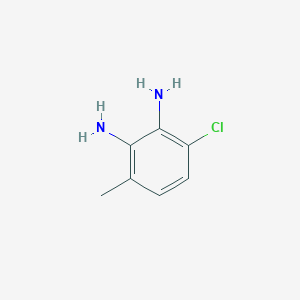
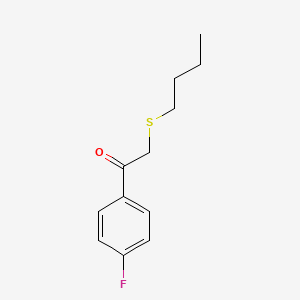
![5-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13653395.png)
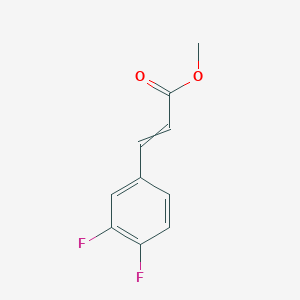
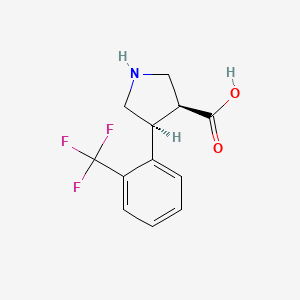
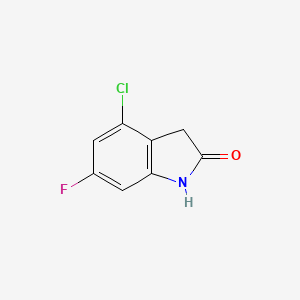
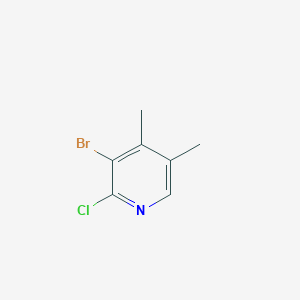
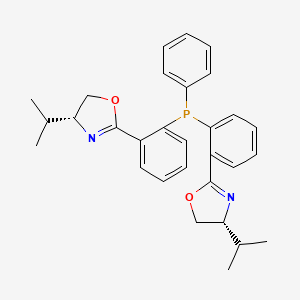
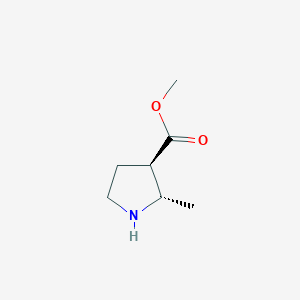
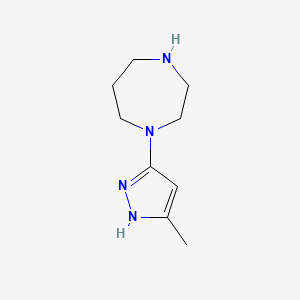
![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-4-yl)-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B13653454.png)
